molecular formula C12H12FN3O B1483212 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde CAS No. 2098089-04-2

2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde

Cat. No.: B1483212
CAS No.: 2098089-04-2
M. Wt: 233.24 g/mol
InChI Key: APHQSTKXQGDNMZ-UHFFFAOYSA-N
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Description

2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde is a complex organic compound featuring a pyrazole ring substituted with a fluorinated ethyl group and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde typically involves multi-step organic synthesis:

  • Formation of the pyrazole ring: : Starting from ethyl acetoacetate and hydrazine hydrate.

  • Introduction of the pyridin-2-yl group: : Via a nucleophilic substitution reaction.

  • Fluoroethylation: : Through a nucleophilic substitution with a fluorinated ethyl halide.

  • Acetaldehyde introduction: : Employing a Vilsmeier-Haack reaction to introduce the formyl group.

Industrial Production Methods

In an industrial setting, the synthesis would be optimized for scale, focusing on high yield and purity, often utilizing continuous flow chemistry to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Conversion to corresponding acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Halogenation, alkylation, or acylation reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Sodium borohydride, lithium aluminium hydride.

  • Substitution: : Organolithium reagents, Grignard reagents.

Major Products

  • Oxidation: : Pyrazolyl carboxylic acids.

  • Reduction: : Pyrazolyl alcohols.

  • Substitution: : Variously substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

Utilized as a building block for the synthesis of more complex heterocycles and pharmaceutical intermediates.

Biology

Investigated for its potential as an enzyme inhibitor due to its structural mimicry of bioactive molecules.

Medicine

Explored in the design of new drugs targeting neurological pathways, given its structural resemblance to bioactive natural products.

Industry

Potential use in the manufacture of advanced materials due to its unique electronic properties.

Mechanism of Action

The compound interacts with biological systems primarily through its pyrazole and pyridine rings, which can mimic natural substrates or inhibit enzymatic activity. Molecular targets might include enzymes with active sites conducive to interaction with nitrogen-containing heterocycles, influencing pathways involved in inflammation, cancer, or neurological functions.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde is unique due to the presence of the fluorinated ethyl group and the aldehyde function, which can participate in diverse chemical reactions, expanding its utility in synthetic organic chemistry.

Similar Compounds

  • 2-(1-(2-chloroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde

  • 2-(1-(2-bromoethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde

  • 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde

This compound’s distinct structure allows it to participate in a range of chemical reactions, making it a versatile and valuable component in scientific research and industrial applications.

Properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-pyridin-2-ylpyrazol-4-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c13-5-7-16-9-10(4-8-17)12(15-16)11-3-1-2-6-14-11/h1-3,6,8-9H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHQSTKXQGDNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2CC=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 3
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 4
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 5
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 6
Reactant of Route 6
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde

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